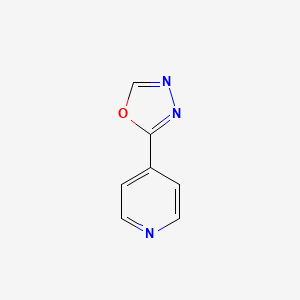

4-(1,3,4-oxadiazol-2-yl)pyridine

Vue d'ensemble

Description

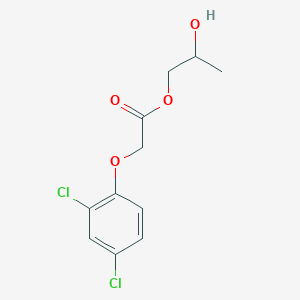

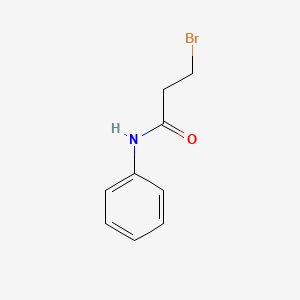

4-(1,3,4-Oxadiazol-2-yl)pyridine is a compound with the CAS Number: 64001-70-3. It has a molecular weight of 147.14 and is typically stored at room temperature . The compound is a powder in physical form .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, which includes this compound, involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride .Molecular Structure Analysis

The 1,3,4-oxadiazole nucleus is a biologically imperative scaffold possessing numerous biological activities . Oxadiazole is considered to be resultant from furan by replacement of two methane (–CH=) groups by two pyridine type nitrogen atoms (–N=) .Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazole derivatives are complex and varied. They can involve reactions with acid hydrazides, acid chlorides, carboxylic acids, and diacylhydrazines .Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 120-121 .Applications De Recherche Scientifique

Médecine

Les composés contenant des motifs 1,3,4-oxadiazole ont été trouvés pour présenter une large gamme d'activités biologiques, y compris des propriétés antibactériennes, antifongiques, analgésiques, anti-inflammatoires, anticonvulsivantes, antihypertensives, antivirales, anti-VIH et antidiabétiques . Ils ont également gagné de l'intérêt en chimie médicinale en tant que substituts aux acides carboxyliques, aux esters et aux carboxamides .

Thérapie anticancéreuse

Des inhibiteurs innovants de l'EGFR avec des applications potentielles en thérapie anticancéreuse ont été conçus et synthétisés. Une nouvelle série de composés, à savoir les 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phényl)-1,2,4-oxadiazoles, a été méticuleusement conçue à l'aide d'efforts de FBDD et synthétisée .

Agriculture

En raison de leurs propriétés insecticides, fongicides et herbicides, les 1,3,4-oxadiazoles sont largement utilisés en agriculture . Par exemple, un herbicide efficace peut être obtenu en combinant le 1,3,4-oxadiazole avec des 3,5-dihalophénoxypyridines .

Activité antimicrobienne

Les molécules synthétisées se sont avérées avoir des résultats antibactériens comparables à ceux du médicament de référence (amoxicilline). Les conjugués synthétiques ont été évalués contre les deux souches T. harzianum et A. niger par rapport au médicament standard (fluconazole) .

Activité antifongique

Les 1,3,4-oxadiazoles se sont avérés présenter des propriétés antifongiques . Ils peuvent agir comme agents de protection des plantes en raison de leur activité fongicide .

Propriétés analgésiques

Les 1,3,4-oxadiazoles se sont avérés présenter des propriétés analgésiques . Cela les rend potentiellement utiles dans le développement de nouveaux médicaments contre la douleur .

Propriétés anti-inflammatoires

Les 1,3,4-oxadiazoles se sont avérés présenter des propriétés anti-inflammatoires . Cela les rend potentiellement utiles dans le développement de nouveaux médicaments anti-inflammatoires .

Propriétés antivirales

Les 1,3,4-oxadiazoles se sont avérés présenter des propriétés antivirales . Cela les rend potentiellement utiles dans le développement de nouveaux médicaments antiviraux .

Mécanisme D'action

Target of Action

The primary target of 4-(1,3,4-Oxadiazol-2-yl)pyridine is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in governing the cell cycle, making it a promising target for the development of anticancer drugs .

Mode of Action

This compound interacts with its target, EGFR, by inhibiting its activity . The compound has a robust inhibitory effect against the EGFR wild-type enzyme and a 10-fold inferior potency against the mutant form of EGFR . This interaction results in significant changes in the cell cycle, leading to potential anticancer effects .

Biochemical Pathways

The inhibition of EGFR by this compound affects the EGFR pathway . This pathway plays a crucial role in cell proliferation and survival. The compound’s action leads to cell cycle arrest at G1/G0 and G2 phases . It also results in a significant inhibition of EGFR autophosphorylation in HEPG2 cells .

Result of Action

The result of this compound’s action is the inhibition of EGFR, leading to cell cycle arrest and potential anticancer effects . The compound has demonstrated significant anticancer activity against several human cancer cell lines . Notably, it exhibits a pronounced selectivity against cancer cell lines, with no observable impact on normal cell lines .

Safety and Hazards

The compound has been assigned the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Orientations Futures

1,3,4-Oxadiazole derivatives, including 4-(1,3,4-Oxadiazol-2-yl)pyridine, have shown promising results in the field of anticancer drugs . They have a wide variety of biological activities, particularly for cancer treatment . Future research may focus on structural modifications to ensure high cytotoxicity towards malignant cells .

Analyse Biochimique

Biochemical Properties

4-(1,3,4-Oxadiazol-2-yl)pyridine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the key interactions involves the inhibition of the epidermal growth factor receptor (EGFR) enzyme, which is pivotal in regulating cell proliferation and survival . The compound binds to the active site of EGFR, thereby preventing its autophosphorylation and subsequent activation of downstream signaling pathways. Additionally, this compound has been shown to interact with other proteins involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs), further highlighting its potential as an anticancer agent .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound induces cell cycle arrest at the G1/G0 and G2 phases, leading to the inhibition of cell proliferation . This effect is mediated through the disruption of key cell signaling pathways, including the EGFR and CDK pathways. Furthermore, this compound has been observed to modulate gene expression, resulting in the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes . These changes in gene expression contribute to the induction of apoptosis in cancer cells, thereby enhancing its therapeutic potential.

Molecular Mechanism

At the molecular level, this compound exerts its effects through a combination of binding interactions with biomolecules and enzyme inhibition. The compound’s ability to bind to the active site of EGFR and inhibit its autophosphorylation is a key aspect of its mechanism of action . Additionally, this compound interacts with CDKs, leading to the inhibition of their kinase activity and subsequent cell cycle arrest . These molecular interactions are critical for the compound’s anticancer activity and highlight its potential as a targeted therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated good stability under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings underscore the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, which are mediated by cytochrome P450 enzymes . These metabolic processes result in the formation of various metabolites, some of which retain biological activity and contribute to the overall pharmacological profile of the compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in target tissues . Additionally, binding proteins such as albumin play a role in the systemic distribution of this compound, influencing its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation, may influence the localization and activity of this compound, directing it to specific cellular compartments . These localization dynamics are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential.

Propriétés

IUPAC Name |

2-pyridin-4-yl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c1-3-8-4-2-6(1)7-10-9-5-11-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTYDSRLFMRPPHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354529 | |

| Record name | 4-(1,3,4-Oxadiazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64001-70-3 | |

| Record name | 4-(1,3,4-Oxadiazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,3,4-OXADIAZOL-2-YL)PYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

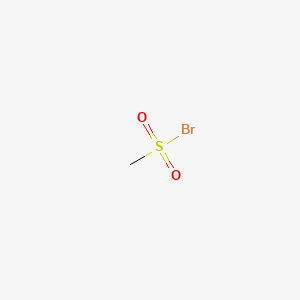

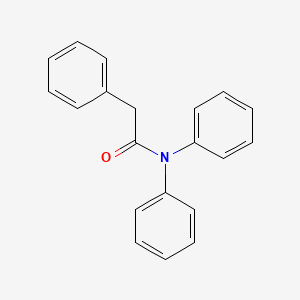

![(1R,5S,7S)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B1619995.png)